molecular formula C18H24N4O B10929876 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10929876
M. Wt: 312.4 g/mol
InChI Key: XYRPFHDEFRNJCD-UHFFFAOYSA-N
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Description

N~3~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach includes the reaction of bicyclo[2.2.1]hept-2-yl-ethylamine with pyrazolo[1,5-a]pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its specific combination of bicyclic and pyrazolo[1,5-a]pyrimidine structures, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-10-6-11(2)22-17(20-10)16(9-19-22)18(23)21-12(3)15-8-13-4-5-14(15)7-13/h6,9,12-15H,4-5,7-8H2,1-3H3,(H,21,23)

InChI Key

XYRPFHDEFRNJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC(C)C3CC4CCC3C4)C

Origin of Product

United States

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